3,5-Dibromo-4-methylaniline
Overview
Description
3,5-Dibromo-4-methylaniline: is an organic compound with the molecular formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol . It is a derivative of aniline, where two bromine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 4th position on the benzene ring. This compound is typically found as a white to brown crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-4-methylaniline can be synthesized through a multi-step process involving the bromination of 4-methylaniline. The typical synthetic route includes:
Nitration: of 4-methylaniline to form 4-nitrotoluene.
Reduction: of the nitro group to an amine group, yielding 4-methylaniline.
Bromination: of 4-methylaniline at the 3rd and 5th positions using bromine or a brominating agent.
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-4-methylaniline can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Scientific Research Applications
3,5-Dibromo-4-methylaniline is used as a pharmaceutical intermediate in the synthesis of various drugs . It is also employed in the development of organic semiconductors and dyes . In biological research, it serves as a building block for the synthesis of bioactive molecules .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methylaniline depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that interact with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 4-Amino-2,6-dibromotoluene
- 3,5-Dibromo-p-toluidine
Comparison: 3,5-Dibromo-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to 4-Amino-2,6-dibromotoluene, it has a different position of the methyl group, affecting its steric and electronic properties .
Properties
IUPAC Name |
3,5-dibromo-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZDIKCNODUMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426762 | |
Record name | 3,5-Dibromo-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13194-73-5 | |
Record name | 3,5-Dibromo-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromo-4-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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